

# TMP195: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **TMP195**, a first-in-class, selective class IIa histone deacetylase (HDAC) inhibitor. It details the compound's discovery, an optimized multigram synthesis process, its mechanism of action, and key experimental data.

## **Discovery and Significance**

**TMP195** was identified as a potent and selective inhibitor of class IIa HDACs (HDAC4, 5, 7, and 9).[1][2] Its discovery marked a significant advancement in the field of epigenetics and drug development due to its unique, non-chelating zinc-binding group, the trifluoromethyloxadiazole (TFMO).[1][2] This moiety circumvents the pharmacological liabilities often associated with the hydroxamate groups found in many traditional, pan-HDAC inhibitors.[1][2] The high selectivity of **TMP195** for class IIa HDACs allows for the targeted investigation of this enzyme subclass, revealing their distinct cellular roles, particularly in immune cell function, without the broad cytotoxicity seen with pan-HDAC inhibitors.[1][3]

## Synthesis of TMP195

The initial synthesis routes for **TMP195** were suitable for subgram-scale production but were limited by tedious procedures, the use of hazardous reagents, and low overall yields of around 9%.[3][4] To meet the demands for further clinical studies, a more efficient, environmentally friendly, and scalable process was developed. This optimized process significantly improved the overall yield to 45%, accelerated reaction times from 40 hours to under 19 hours, and







streamlined purification steps from five column chromatography purifications to just one.[4] Key improvements include the solvent-free synthesis of the 4-(chloromethyl)-2-phenyloxazole intermediate and the replacement of hazardous cyanide sources.[4] This robust process is stable and repeatable on a 10-gram scale.[4]

### **Mechanism of Action**

**TMP195** exerts its biological effects through the selective inhibition of class IIa HDACs. Unlike other HDAC classes, class IIa enzymes have minimal catalytic activity on acetylated histones and primarily function as transcriptional repressors by interacting with transcription factors. **TMP195** occupies the acetyl-lysine binding site of these HDACs, disrupting their repressive functions.[5]

A primary and well-documented effect of **TMP195** is the modulation of the tumor microenvironment (TME) by reprogramming macrophage phenotypes.[6][7] In the context of cancer, tumor-associated macrophages (TAMs) often adopt a pro-tumor (M2-like) phenotype. **TMP195** treatment promotes the differentiation and recruitment of monocytes that become highly phagocytic, pro-inflammatory (M1-like) macrophages within the tumor.[7][8] These reprogrammed macrophages enhance antigen presentation and produce pro-inflammatory cytokines, leading to an anti-tumor immune response.[8][9] This effect is not due to direct cytotoxicity on cancer cells, but rather an indirect, immune-mediated mechanism.[8][9]

The anti-inflammatory effects of **TMP195** are also linked to the inhibition of the NF-κB signaling pathway.[10][11] By preventing the deacetylation and activation of key kinases like IKK, **TMP195** can reduce the phosphorylation of the NF-κB p65 subunit, thereby decreasing the expression of downstream pro-inflammatory genes.[10][12] This mechanism is crucial for its therapeutic potential in inflammatory conditions beyond cancer, such as atherosclerosis and acute kidney injury.[10][12]





Click to download full resolution via product page



Caption: **TMP195** inhibits Class IIa HDACs, preventing NF-κB activation and promoting M1 macrophage polarization.

## Structure-Activity Relationship (SAR)

The design of **TMP195** and its analogs is based on a three-motif pharmacophoric model common to HDAC inhibitors. Structure-activity relationship (SAR) studies have been crucial in optimizing its potency and selectivity.[13]

- Zinc-Binding Group (ZBG): The novel trifluoromethyloxadiazole (TFMO) moiety is the key innovation, providing a non-chelating interaction with the zinc ion in the catalytic pocket of class IIa HDACs.[2][13]
- Linker Moiety: A hydrophobic linker connects the ZBG to the "cap" group, occupying a hydrophobic channel within the enzyme. Modifications to this linker can influence brain penetrance and other pharmacokinetic properties.[13]
- Cap Group: This larger, often aromatic moiety interacts with residues at the surface of the enzyme's active site, contributing significantly to isoform selectivity and potency.[13]

Caption: Pharmacophore model of **TMP195** showing its key structural components and their interactions.

## **Quantitative Data Summary**

**Table 1: Physicochemical Properties of TMP195** 

| Property           | Value                      | Reference |
|--------------------|----------------------------|-----------|
| Molecular Formula  | C23H19F3N4O3               | [2]       |
| Molecular Weight   | 456.42 g/mol               | [2][6]    |
| Purity             | >98% (typically 99.58%)    | [1][6]    |
| Appearance         | White solid                | [1]       |
| Solubility in DMSO | Up to 91 mg/mL (199.37 mM) | [1][6]    |
| CAS Number         | 1314891-22-9               | [2][5]    |



Table 2: In Vitro Inhibitory Activity of TMP195

| Target HDAC   | Kı (nM) | IC <sub>50</sub> (nM) | Selectivity vs<br>Other HDACs | Reference     |
|---------------|---------|-----------------------|-------------------------------|---------------|
| HDAC4         | 59      | 111                   | >100-fold                     | [2][5][6][14] |
| HDAC5         | 60      | 106                   | >100-fold                     | [2][5][6][14] |
| HDAC7         | 26      | 46                    | >100-fold                     | [2][5][6][14] |
| HDAC9         | 15      | 9                     | >100-fold                     | [2][5][6][14] |
| Class I & IIb | -       | >10,000               | -                             | [2][14]       |

Table 3: In Vivo Efficacy in Preclinical Models

| Model                                              | Dosage             | Key Findings                                                                                 | Reference |
|----------------------------------------------------|--------------------|----------------------------------------------------------------------------------------------|-----------|
| MMTV-PyMT Breast<br>Cancer (Mouse)                 | 50 mg/kg/day, i.p. | Reduced tumor<br>burden and pulmonary<br>metastases;<br>Increased anti-tumor<br>macrophages. | [6][7]    |
| Colitis-Associated<br>Colorectal Cancer<br>(Mouse) | 50 mg/kg/day, i.p. | Significantly reduced tumor burden; Increased M1 macrophage polarization.                    | [9]       |
| LPS-Induced Acute<br>Kidney Injury (Mouse)         | -                  | Reduced renal damage, inflammation, and tubular cell apoptosis.                              | [10][15]  |
| Atherosclerosis<br>(Apoe-/- Mouse)                 | -                  | Attenuated atherosclerotic plaque development and vascular inflammation.                     | [11]      |



# Key Experimental Protocols Protocol 1: In Vitro Human Monocyte Differentiation

This protocol describes the differentiation of human monocytes in the presence of **TMP195** to assess its impact on macrophage development.

- Cell Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).
- Culture Medium: Use RPMI Medium 1640 supplemented with GlutaMAX, 10% v/v fetal bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 μg/ml streptomycin.[6]
- Treatment: Differentiate monocytes for 5 days in the presence of either 300 nM TMP195 or 0.1% (v/v) DMSO as a vehicle control.[6]
- Cell Collection: After 5 days, collect cells by washing and incubating with a 5 mM EDTA solution in PBS (Ca<sup>2+</sup>/Mg<sup>2+</sup>-free).
- Analysis: Analyze the resulting antigen-presenting cells via flow cytometry to assess changes in cell surface markers and phenotypes.

## **Protocol 2: In Vivo Murine Breast Cancer Model**

This workflow outlines the evaluation of **TMP195**'s anti-tumor efficacy in the MMTV-PyMT mouse model of breast cancer.





Click to download full resolution via product page

Caption: Workflow for evaluating **TMP195** efficacy in a mouse model of breast cancer.



- Model: Use female MMTV-PyMT mice, an autochthonous, macrophage-dependent model of breast cancer.[7]
- Grouping: When tumors reach a specified volume (e.g., 150–800mm³), randomize mice into a vehicle control group and a treatment group.[7]
- Dosing: Administer daily intraperitoneal (i.p.) injections of TMP195 at 50 mg/kg or an equal volume of the vehicle (e.g., DMSO).[7]
- Monitoring: Measure tumor burden regularly (e.g., every 2-3 days) using calipers.
- Endpoint: After a set treatment period (e.g., 14-28 days), euthanize the mice.[7][9]
- Tissue Analysis: Harvest tumors for flow cytometry and histological analysis to assess the immune microenvironment. Harvest lungs and perform hematoxylin and eosin (H&E) staining to quantify metastatic lesions.[7]

## Protocol 3: Preparation of TMP195 for In Vivo Administration

**TMP195** can be formulated for intraperitoneal injection using the following method:

- Stock Solution: Prepare a 100 mg/ml stock solution of **TMP195** in fresh DMSO.[6]
- Vehicle Preparation: To prepare 1 mL of the final working solution, add 50 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.[6]
- Emulsification: Add 50 μL of Tween80 to the PEG300/DMSO mixture and mix until clear.
- Final Dilution: Add 500 μL of ddH<sub>2</sub>O to bring the final volume to 1 mL.
- Administration: The mixed solution should be used immediately for optimal results.[6]

## **Therapeutic Applications and Future Directions**

**TMP195**'s unique mechanism of action positions it as a promising therapeutic agent for various diseases.



- Oncology: By modulating the tumor microenvironment, TMP195 shows significant potential
  as an immunomodulatory agent. It enhances the efficacy of standard chemotherapies
  (paclitaxel, carboplatin) and checkpoint blockade immunotherapies (anti-PD-1), suggesting
  its use in combination therapies for solid tumors like breast and colorectal cancer.[7][9]
- Inflammatory and Cardiovascular Diseases: The ability of TMP195 to suppress inflammation via the NF-κB pathway makes it a candidate for treating chronic inflammatory conditions such as atherosclerosis.[12][16] Early research also points to a potential role for HDAC inhibitors in mitigating cardiac hypertrophy and heart failure.[17][18]
- Drug Resistance: Emerging evidence suggests TMP195 may help resensitize multidrugresistant cancer cells to conventional chemotherapeutics by inhibiting the function of ABCB1 and ABCG2 drug efflux pumps.[19]

Future research will likely focus on clinical trials to establish the safety and efficacy of **TMP195** in humans, further exploration of its synergistic effects with other therapies, and the development of next-generation class IIa HDAC inhibitors with improved pharmacokinetic profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cellagentech.com [cellagentech.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 8. Harnessing class II histone deacetylases in macrophages to combat breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of histone deacetylase 9 in pro inflammatory responses in monocytes and macrophages [edoc.ub.uni-muenchen.de]
- 12. ahajournals.org [ahajournals.org]
- 13. Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel PMC [pmc.ncbi.nlm.nih.gov]
- 14. TMP-195 Applications CAT N°: 23242 [bertin-bioreagent.com]
- 15. Class IIa HDAC inhibitor TMP195 alleviates lipopolysaccharide-induced acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Role of Histone Deacetylase and Inhibitors in Cardiovascular Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Can Reverse Overgrown Hearts to Help Prevent Heart Failure, UT Southwestern Medical Center Researchers Find BioSpace [biospace.com]
- 19. The Selective Class IIa Histone Deacetylase Inhibitor TMP195 Resensitizes ABCB1- and ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Cytotoxic Anticancer Drugs -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TMP195: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587253#discovery-and-synthesis-of-tmp195]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com